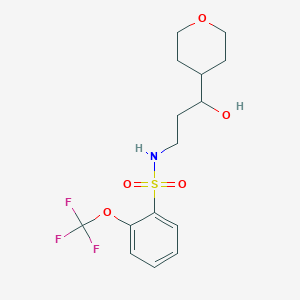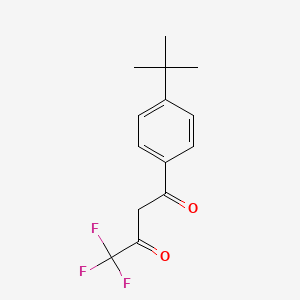
1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a discussion of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including any known reaction mechanisms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Red Emission Materials
- A study by Liu et al. (2012) developed a Eu(III) complex using a derivative of 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione, showcasing intense red emission when excited by blue light. This material avoids damage from UV light exposure, making it an interesting candidate for applications in light-emitting diodes (LEDs) (Liu, Su, Pan, & Zhou, 2012).
Synthesis of Novel Compounds
- Martins et al. (2005) reported the synthesis of new trichloromethyl-β-diketones, including derivatives similar to 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione. These compounds have potential applications in various chemical syntheses and material sciences (Martins, Brondani, Leidens, Flores, Moura, Zanatta, Hörner, & Flores, 2005).
Fluorinated Furan Derivatives
- Mosslemin et al. (2004) explored the reaction of tert-butyl isocyanide with trifluoromethylated derivatives similar to 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione, leading to new trifluoromethylated furan derivatives. These compounds can have significant implications in organic chemistry and material science (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Photostabilization of Polymers
- Wu et al. (1991) discovered that β-dicarbonyl compounds, including 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione, can effectively photostabilize polyisoprene against photodegradation. This application is particularly relevant in the field of polymer science and cosmetic formulations (Wu, Chang, Mou, & Rabek, 1991).
Antitumor Activity
- A study by Al-Suwaidan et al. (2015) evaluated the antitumor properties of compounds including 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-diones. These compounds showed potential broad-spectrum antitumor activity, marking their significance in medicinal chemistry and drug development (Al-Suwaidan, Abdel-Aziz, El-Azab, El-Sayed, Alanazi, El-Ashmawy, & Abdel-Aziz, 2015).
Fluorescence Probes and LED Applications
- Ortyl et al. (2014) utilized a derivative of 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione as a fluorescent probe for monitoring cationic photopolymerization processes. This application highlights its potential in real-time monitoring in industrial and research settings (Ortyl, Galica, Popielarz, & Bogdał, 2014).
Chemical Characterization and Structure
- Studies like those by Plessis, Vosloo, & Swarts (1998) and Dilli & Robards (1985) contribute to the understanding of the structural and thermal properties of β-diketones, including derivatives of 1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione. These insights are valuable for further applications in materials science and chemistry (Plessis, Vosloo, & Swarts, 1998); (Dilli & Robards, 1985).
Novel Complex Synthesis
- Research by Islam et al. (2006) and Bhowmik, Drew, & Chattopadhyay (2011) focuses on synthesizing new complexes using β-diketonate derivatives, showcasing applications in areas like dye-sensitized solar cells and coordination chemistry (Islam, Chowdhury, Chiba, Komiya, Fuke, Ikeda, Nozaki, & Han, 2006); (Bhowmik, Drew, & Chattopadhyay, 2011).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including any necessary precautions for handling or storage.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new applications for the compound or new reactions it could be used in.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c1-13(2,3)10-6-4-9(5-7-10)11(18)8-12(19)14(15,16)17/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROAUAWOKMUVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

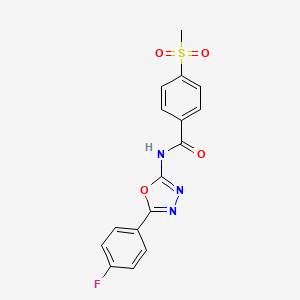
![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)
![N-(3-chloro-4-methylphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2843724.png)
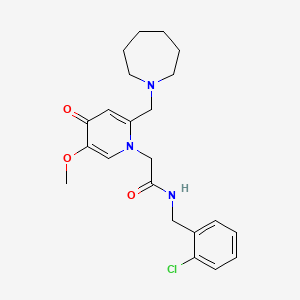
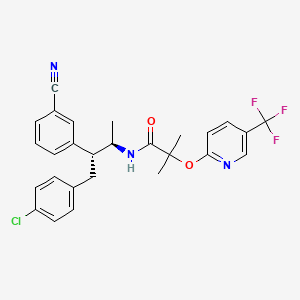
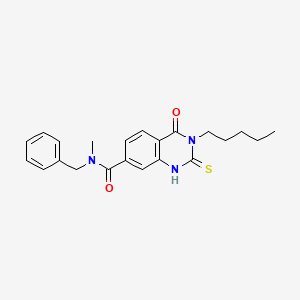
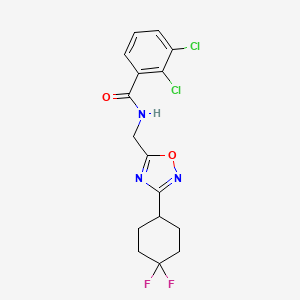
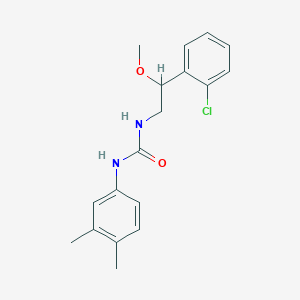
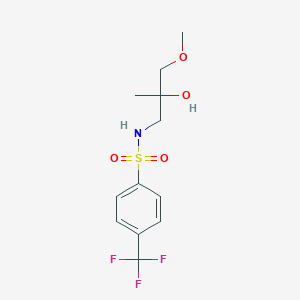
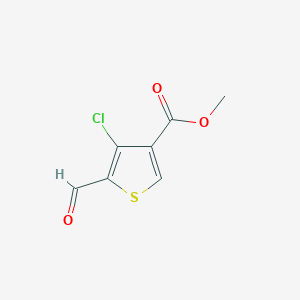
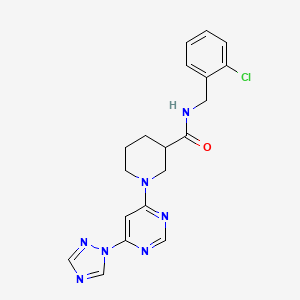
![3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2843738.png)
![9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B2843741.png)
